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Compound of Interest

Compound Name:
Tetra(Cyanoethoxymethyl)

Methane

Cat. No.: B1683105 Get Quote

An In-depth Technical Guide to Tetra(cyanoethoxymethyl) methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetra(cyanoethoxymethyl)
methane, a tetrafunctional scaffold molecule with significant potential in various fields of

chemical and biomedical research. This document details its physicochemical properties,

outlines a representative experimental protocol for its application in Proteolysis Targeting

Chimera (PROTAC) synthesis, and presents a logical workflow for its use.

Core Properties of Tetra(cyanoethoxymethyl)
methane
Tetra(cyanoethoxymethyl) methane is a versatile chemical compound characterized by a

central methane core tetra-substituted with cyanoethoxymethyl groups. This unique structure

provides four reactive sites, making it an ideal building block for the synthesis of complex

molecules and advanced materials. Its primary application in the biomedical field is as a

branched linker for the construction of PROTACs, heterobifunctional molecules designed to

induce the degradation of specific target proteins.
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The key physicochemical properties of Tetra(cyanoethoxymethyl) methane are summarized

in the table below. This data has been compiled from various chemical suppliers and

databases.

Property Value Citations

Molecular Formula C₁₇H₂₄N₄O₄ [1][2][3][4][5]

Molecular Weight 348.40 g/mol [1][3][4][5]

Exact Mass 348.1798 u [3]

CAS Number 2465-91-0 [1][2][3]

IUPAC Name

3,3'-((2,2-bis((2-

cyanoethoxy)methyl)propane-

1,3-

diyl)bis(oxy))dipropanenitrile

[3]

Appearance Solid powder [3]

Purity ≥92% - >96% [1][2][3]

Melting Point 43.4-43.9 °C [6]

Boiling Point 610.6°C at 760 mmHg [6]

Density 1.13 g/cm³ [6]

Solubility Soluble in DMSO [3]

Application in PROTAC Synthesis: A Hypothetical
Experimental Protocol
The tetrafunctional nature of Tetra(cyanoethoxymethyl) methane, combined with the

reactivity of its terminal nitrile groups, makes it a valuable scaffold for PROTAC development.

The nitrile groups can be chemically modified, for instance, through hydrolysis to carboxylic

acids or reduction to primary amines, to provide reactive handles for conjugation to a target

protein ligand and an E3 ligase ligand.
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While a specific, published protocol for this exact molecule's use is not readily available, the

following represents a chemically plausible, two-stage experimental protocol for its modification

and subsequent use in a "two-sided" PROTAC synthesis.

Stage 1: Functionalization of the
Tetra(cyanoethoxymethyl) methane Linker
This stage describes the partial hydrolysis of the nitrile groups to create carboxylic acid

functionalities, which can then be used for amide bond formation.

Objective: To convert two of the four nitrile groups on the linker to carboxylic acids, creating a

bifunctional linker for subsequent conjugation.

Materials:

Tetra(cyanoethoxymethyl) methane

Hydrochloric acid (HCl), concentrated

Deionized water

Sodium bicarbonate (NaHCO₃), saturated solution

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Magnetic stirrer and hotplate

Standard laboratory glassware

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve

Tetra(cyanoethoxymethyl) methane in a 1:1 mixture of deionized water and concentrated
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HCl. The molar ratio of HCl to the nitrile groups should be carefully controlled to favor partial

hydrolysis.

Hydrolysis: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for

a controlled period (e.g., 2-4 hours). The reaction progress should be monitored by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to

identify the formation of the desired di-acid, di-nitrile product.

Work-up: Once the desired conversion is achieved, cool the reaction mixture to room

temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium

bicarbonate solution until the pH is approximately 7.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product

multiple times with dichloromethane.

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium

sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield

the functionalized linker.

Purification: The crude product may be purified by column chromatography on silica gel to

isolate the desired bifunctional linker.

Stage 2: Sequential Conjugation to Ligands
This stage describes the sequential coupling of the functionalized linker to a target protein

ligand and an E3 ligase ligand.

Objective: To synthesize a heterobifunctional PROTAC molecule.

Materials:

Functionalized Tetra(cyanoethoxymethyl) methane linker (from Stage 1)

Target Protein Ligand (with a primary amine, e.g., Ligand-NH₂)

E3 Ligase Ligand (with a primary amine, e.g., Pomalidomide-NH₂)
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(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar

peptide coupling agent

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dimethylformamide (DMF)

High-Performance Liquid Chromatography (HPLC) for purification

Methodology:

First Conjugation (to Target Ligand):

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the

functionalized linker, the target protein ligand (Ligand-NH₂), and the coupling agent

(PyBOP) in anhydrous DMF.

Add DIPEA to the mixture to act as a base.

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by

LC-MS.

Upon completion, the intermediate product (Linker-Ligand) can be purified by preparative

HPLC.

Second Conjugation (to E3 Ligase Ligand):

The purified Linker-Ligand intermediate possesses the remaining activated carboxylic acid

group.

In a new reaction vessel, dissolve the Linker-Ligand intermediate, the E3 ligase ligand

(e.g., Pomalidomide-NH₂), and the coupling agent in anhydrous DMF.

Add DIPEA and stir at room temperature for 12-24 hours, monitoring by LC-MS.

Final Purification:
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Once the final PROTAC molecule is formed, the reaction mixture is purified using

preparative HPLC to yield the final, high-purity product.

The structure and purity of the final PROTAC should be confirmed by analytical techniques

such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow
The following diagrams illustrate the conceptual relationships and the experimental workflow

described above.
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Caption: Conceptual workflow for the synthesis of a PROTAC using

Tetra(cyanoethoxymethyl) methane.
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Caption: Logical relationship of components in PROTAC-mediated protein degradation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1683105?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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